"2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" chemical properties
"2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid" chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
This document provides a comprehensive technical overview of 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging data from closely related analogs and established chemical principles, this guide offers valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of novel pyrazole-based therapeutics. We will delve into its structural and physicochemical properties, propose a robust synthetic route, and explore its potential pharmacological applications.
Core Molecular Profile and Significance
2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid belongs to the pyrazole class of heterocyclic compounds, a scaffold renowned for its diverse and potent pharmacological activities.[1][2] The structure integrates a substituted pyrazole ring, known to be a key pharmacophore in numerous approved drugs, with a benzoic acid moiety, which can enhance solubility and provide a handle for further derivatization.[3] This unique combination of an aromatic carboxylic acid and a substituted aminopyrazole suggests a high potential for multifaceted biological interactions.
The core structure consists of a 3,5-dimethyl-4-aminopyrazole nucleus connected via a methylene bridge from the N1 position to the ortho-position of a benzoic acid ring. This specific isomeric arrangement dictates the spatial orientation of the functional groups, which is critical for its interaction with biological targets.
Caption: Figure 1: 2D Structure of the title compound.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific ortho-isomer is not widely published, its fundamental properties can be reliably predicted and are summarized below. The CAS number for this compound is 1338495-11-6.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₃H₁₅N₃O₂ | [Pharmaffiliates] |
| Molecular Weight | 245.28 g/mol | [Pharmaffiliates] |
| CAS Number | 1338495-11-6 | [Pharmaffiliates] |
| Appearance | Predicted: White to off-white solid | Based on related pyrazole-benzoic acid analogs. |
| Melting Point | Predicted: >200°C | A related isomer, 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid, has a melting point of 210-212°C.[4][5] |
| Solubility | Predicted: Sparingly soluble in water; soluble in DMSO, DMF, and methanol. | The benzoic acid moiety imparts some aqueous solubility, while the heterocyclic and aromatic rings favor organic solvents. |
| Storage | 2-8°C, Refrigerator | [Pharmaffiliates] |
Predicted Spectroscopic Characteristics
Characterization of the target molecule would rely on standard spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral features are anticipated.[4][5]
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
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δ ~7.2-8.0 ppm (m, 4H): Four protons of the ortho-substituted benzene ring, exhibiting complex splitting patterns.
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δ ~5.3 ppm (s, 2H): Methylene bridge protons (-CH₂-).
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δ ~4.5-5.5 ppm (s, 2H): Amino group protons (-NH₂), broad singlet, may be exchangeable with D₂O.
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δ ~2.1 ppm (s, 3H): Methyl protons at C3 of the pyrazole ring.
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δ ~1.9 ppm (s, 3H): Methyl protons at C5 of the pyrazole ring.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167-170 ppm: Carboxylic acid carbonyl carbon.
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δ ~125-145 ppm: Aromatic carbons of the benzoic acid and pyrazole rings.
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δ ~50-55 ppm: Methylene bridge carbon.
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δ ~10-14 ppm: Methyl group carbons.
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-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
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~3000-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
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~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid carbonyl group.[4][5]
-
~1610-1550 cm⁻¹: C=N and C=C stretching vibrations within the aromatic and pyrazole rings.[4][5]
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Proposed Synthesis and Characterization Workflow
A robust and logical synthetic route for the title compound involves a two-step process starting from commercially available precursors: 4-amino-3,5-dimethyl-1H-pyrazole and 2-methylbenzoic acid (o-toluic acid).
Step 1: Synthesis of 2-(Bromomethyl)benzoic Acid The key intermediate, 2-(bromomethyl)benzoic acid, can be synthesized via free-radical bromination of o-toluic acid. This reaction selectively targets the benzylic position.
Step 2: N-Alkylation of 4-amino-3,5-dimethyl-1H-pyrazole The final step is a nucleophilic substitution (N-alkylation) where the N1-position of the pyrazole ring attacks the electrophilic carbon of the bromomethyl group on the benzoic acid intermediate.
Caption: Figure 2: A logical workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
Causality and Rationale: The choice of a non-polar solvent like CCl₄ in Step 1 facilitates the radical reaction mechanism, while UV irradiation initiates the homolytic cleavage of bromine.[6] In Step 2, a polar aprotic solvent like DMF is ideal for SN2 reactions, and a mild base like K₂CO₃ is used to neutralize the HBr byproduct without hydrolyzing the starting materials or product.
Protocol - Step 1: Synthesis of 2-(Bromomethyl)benzoic acid [6]
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Dissolve o-toluic acid (1.0 eq) in carbon tetrachloride (CCl₄).
-
Heat the solution to reflux.
-
While irradiating with a 200W tungsten lamp, add a solution of bromine (Br₂) (1.0 eq) in CCl₄ dropwise. Maintain a pale orange color throughout the addition.
-
After the addition is complete, continue refluxing for an additional 5-10 minutes until the solution becomes colorless.
-
Cool the reaction mixture and add n-hexane to precipitate the product.
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Filter the resulting solid, wash with n-hexane, and dry under vacuum to yield 2-(bromomethyl)benzoic acid.
Protocol - Step 2: Synthesis of 2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
-
To a solution of 4-amino-3,5-dimethyl-1H-pyrazole (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2-(bromomethyl)benzoic acid (1.0 eq) in DMF dropwise to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to ~6-7 with a dilute acid (e.g., 1M HCl) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Self-Validating System: The purity and identity of the final compound must be rigorously confirmed. This involves a multi-pronged approach:
-
TLC Analysis: To monitor reaction completion and assess crude purity.
-
Melting Point: A sharp melting point indicates high purity.
-
Spectroscopy: Confirmation of the structure using ¹H NMR, ¹³C NMR, and IR, comparing the obtained spectra with the predicted profiles.
-
Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺ ≈ 246.12).
Potential for Drug Discovery and Development
The pyrazole scaffold is a cornerstone in medicinal chemistry, and its combination with a benzoic acid moiety opens several avenues for therapeutic applications.
Caption: Figure 3: Key potential therapeutic applications for the title compound.
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Antibacterial Agents: Numerous studies on pyrazole derivatives containing a benzoic acid group have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][7] These compounds often act by disrupting bacterial growth and can be effective at inhibiting and eradicating biofilms, making them promising candidates for treating persistent infections.[3]
-
Anti-inflammatory Activity: The antipyrine (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) structural motif, which is closely related to the pyrazole core of the title compound, is historically associated with potent anti-inflammatory properties.[8] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
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Anticancer and Kinase Inhibition: Certain N-benzyl pyrazole derivatives have been identified as potent antiproliferative agents.[9] They can exert their effects by modulating critical cellular signaling pathways, such as mTORC1, and by inducing autophagy, presenting a novel mechanism for anticancer activity.[9] The structure of the title compound makes it a candidate for investigation as a kinase inhibitor.
Conclusion
2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid is a compound with significant untapped potential in drug discovery. This guide provides a foundational framework for its study, including a reliable, proposed synthetic pathway and a detailed, predicted physicochemical and spectroscopic profile based on established chemical principles and data from close structural analogs. The demonstrated efficacy of related pyrazole-benzoic acid compounds in antibacterial and anti-inflammatory applications strongly supports the rationale for further investigation of this molecule as a valuable therapeutic lead.
References
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Alam, M. A., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. ACS Omega, 7(29), 25227–25243. Available at: [Link]
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